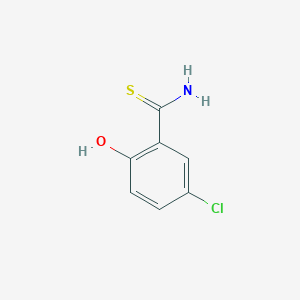
5-Chloro-2-hydroxybenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Chloro-2-hydroxybenzenecarbothioamide is a useful research compound. Its molecular formula is C7H6ClNOS and its molecular weight is 187.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-2-hydroxybenzenecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cannabinoid receptor modulation. This article explores the compound's biological properties, synthesizing findings from various studies, including in vitro evaluations and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a hydroxyl group, and a thiocarbonamide functional group. Its chemical formula is C7H6ClNOS. The unique combination of these functional groups contributes to its diverse biological activities.
Antimicrobial Activity
In vitro Studies
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated a series of sulfonamides containing this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L .
| Compound | Target Bacteria | MIC (μmol/L) |
|---|---|---|
| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus | 15.62 - 31.25 |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1 - 4 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1 - 4 |
The compound's effectiveness against Mycobacterium tuberculosis and other mycobacterial strains was also noted, although its antifungal activity was minimal .
Cannabinoid Receptor Modulation
This compound has been identified as a ligand for cannabinoid receptors, particularly the CB2 receptor. Research suggests that compounds interacting with CB2 receptors may have immunomodulatory and anti-inflammatory effects, making them potential candidates for treating various inflammatory disorders .
Mechanism of Action
The activation of CB2 receptors by this compound can lead to reduced inflammation and modulation of immune responses. This is particularly relevant in conditions where excessive inflammation is detrimental, such as in autoimmune diseases .
Case Studies
Several studies have examined the pharmacological effects of cannabinoid receptor ligands similar to this compound:
- Inflammation Models : In animal models of inflammation, activation of CB2 receptors by related compounds resulted in decreased pain behavior and reduced expression of pro-inflammatory cytokines .
- Neuroinflammation : The compound's potential in neuroinflammatory conditions has been explored, indicating that it may help mitigate neurogenic inflammation through CB2 receptor activation .
Eigenschaften
IUPAC Name |
5-chloro-2-hydroxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYUGGJKVHPADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=S)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














